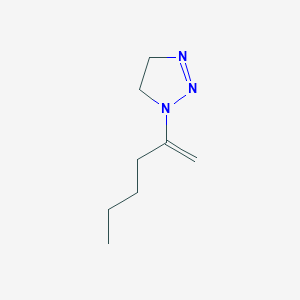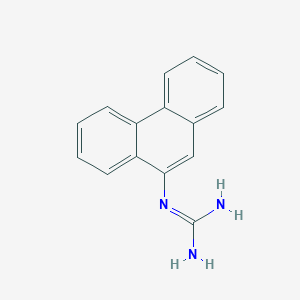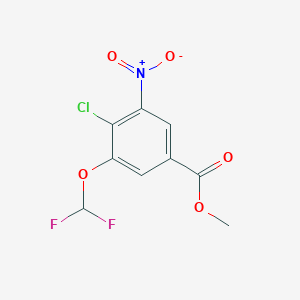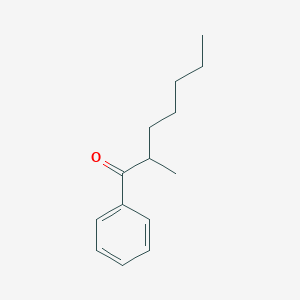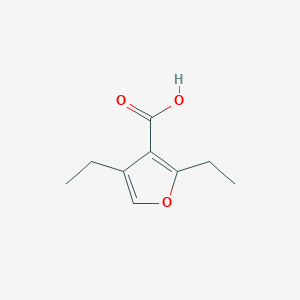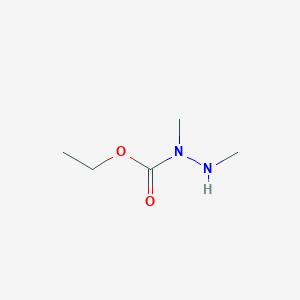
2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group. These features make it a valuable intermediate in various chemical reactions, particularly in carbon-carbon and carbon-heteroatom coupling reactions .
Preparation Methods
The synthesis of 2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reactionThe reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the stability and purity of the final product .
Chemical Reactions Analysis
2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Coupling Reactions: It is a significant intermediate in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure makes it useful in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a valuable candidate in drug development.
Industry: It is used in the production of advanced materials and polymers, contributing to the development of new technologies
Mechanism of Action
The mechanism of action of 2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s affinity for carbon atoms, leading to strong and stable bonds. The boronic ester group allows for efficient coupling reactions, facilitating the formation of complex molecular structures. These interactions contribute to the compound’s effectiveness in various chemical and biological processes .
Comparison with Similar Compounds
2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other similar compounds, such as:
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound lacks the fluorine atom, which reduces its reactivity and stability compared to this compound.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group instead of the N-methyl group, leading to different reactivity and applications.
The presence of the fluorine atom and the N-methyl group in this compound makes it unique and more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C13H19BFNO2 |
|---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8,16H,1-5H3 |
InChI Key |
JVGMPYIVZLFBDZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
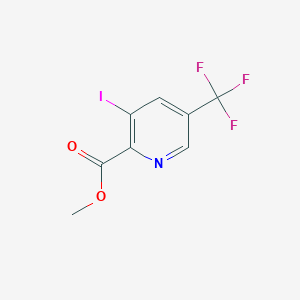
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
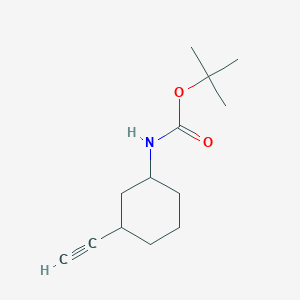
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
